

Unveiling 2-(Difluoromethoxy)-4-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-fluoroaniline

Cat. No.: B2580475

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Abstract

This technical guide provides a comprehensive overview of **2-(Difluoromethoxy)-4-fluoroaniline**, a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and data on structurally related molecules. This document details a probable synthetic route, compiles key physicochemical properties, and presents this information in a structured format for researchers.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. **2-(Difluoromethoxy)-4-fluoroaniline** is a substituted aniline that incorporates both a difluoromethoxy group and a fluorine atom, making it a valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.

Physicochemical Properties



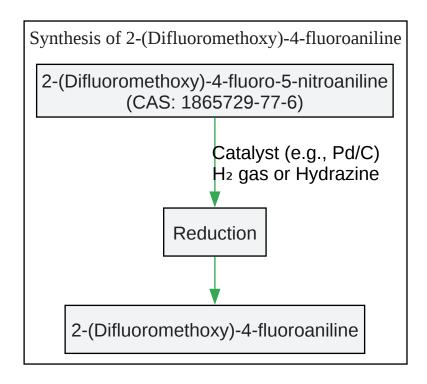
While specific experimental data for **2-(Difluoromethoxy)-4-fluoroaniline** is scarce, the properties of structurally similar compounds provide valuable insights. The following table summarizes key data for related aniline derivatives.

Property	2- (Difluoromethoxy)a niline	2,4-Difluoroaniline	4- (Difluoromethoxy)- 2-fluoroaniline (Isomer)
CAS Number	22236-04-0[1]	367-25-9	1003865-65-3[2]
Molecular Formula	C7H7F2NO[1]	C ₆ H ₅ F ₂ N	C7H6F3NO
Molecular Weight	159.13 g/mol [1]	129.11 g/mol	177.13 g/mol
Boiling Point	209.8 ± 30.0 °C at 760 mmHg	170 °C at 753 mmHg	Not available
Density	1.3 ± 0.1 g/cm ³	1.268 g/mL at 25 °C	Not available
Refractive Index	1.502	1.506	Not available

Synthesis Pathway

The most probable synthetic route to **2-(Difluoromethoxy)-4-fluoroaniline** involves the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline. This precursor is commercially available (CAS: 1865729-77-6)[3].





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Probable synthesis of **2-(Difluoromethoxy)-4-fluoroaniline**.

Experimental Protocol: Reduction of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

The following is a generalized experimental protocol for the reduction of a nitroaniline to an aniline using catalytic hydrogenation, a common and effective method for this type of transformation.

Materials:

- 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
- Palladium on carbon (Pd/C, 5% or 10%)
- Methanol or Ethanol
- Hydrogen gas (H2) or Hydrazine hydrate
- Inert gas (Nitrogen or Argon)



• Filter aid (e.g., Celite)

Procedure:

- Preparation: In a hydrogenation vessel, dissolve 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.
- Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
- Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.
- · Hydrogenation:
 - Using Hydrogen Gas: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 3-10 atm)[4]. Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60°C)[4]. Monitor the reaction progress by techniques such as TLC or LC-MS.
 - Using Hydrazine Hydrate: Alternatively, add hydrazine hydrate (2-5 eq) dropwise to the reaction mixture at room temperature or with gentle heating. This method avoids the need for high-pressure hydrogenation equipment.

Work-up:

- Once the reaction is complete, carefully depressurize the vessel (if using H₂ gas) and purge with an inert gas.
- Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- Purification: The crude 2-(Difluoromethoxy)-4-fluoroaniline can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the final product.



Potential Applications

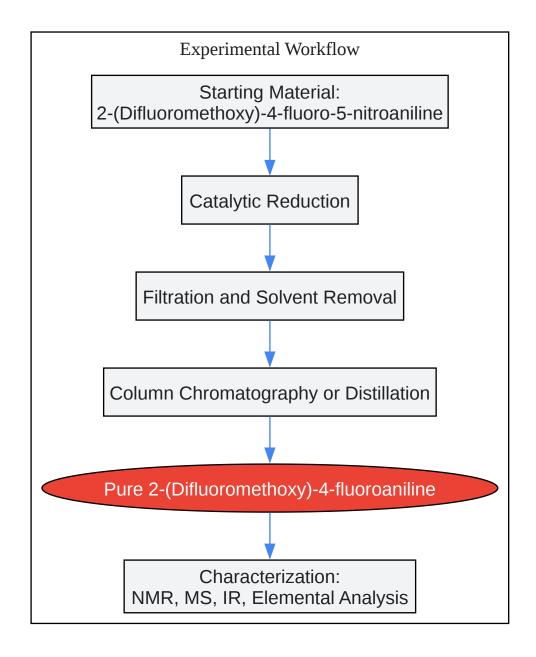
While specific applications for **2-(Difluoromethoxy)-4-fluoroaniline** are not widely reported, its structural motifs suggest its utility as a key intermediate in the synthesis of:

- Active Pharmaceutical Ingredients (APIs): The presence of the difluoromethoxy group can
 enhance metabolic stability and the fluorine atom can modulate receptor binding, making it a
 valuable scaffold for novel therapeutics.
- Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic rings.
- Specialty Dyes and Polymers: The unique electronic properties conferred by the fluorine substituents can be exploited in the development of advanced materials.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from starting material to a fully characterized final product.





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